Val-Cit-PAB-OSBT

ADC Linker Solubility Enhancement Bioconjugation

Conventional Val-Cit-PAB-OH limits ADC conjugation efficiency due to poor organic solubility. Val-Cit-PAB-OSBT (CAS 2210262-26-1) overcomes this with a TBDMS-protected hydroxymethyl group, delivering 5- to 6-fold higher DMSO solubility for concentrated drug-linker stock solutions with hydrophobic payloads (e.g., MMAE, MMAF). • Fluoride-labile TBDMS enables orthogonal deprotection alongside Boc, Fmoc, and benzyl ester protecting groups. • Superior stability over OTBDPS and OTHP ethers under acidic, basic, and reductive conditions. • Certified ≥98% purity (HPLC) supports GMP-like ADC production workflows. Sourced from quality-assured supply chains with reliable global fulfillment.

Molecular Formula C24H43N5O4Si
Molecular Weight 493.7 g/mol
Cat. No. B12383460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Cit-PAB-OSBT
Molecular FormulaC24H43N5O4Si
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N
InChIInChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32)/t19-,20-/m0/s1
InChIKeyGFLUZYWIOXHYRH-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Val-Cit-PAB-OSBT (CAS 2210262-26-1): A TBDMS-Modified ADC Linker with Enhanced Solubility for Antibody-Drug Conjugate Development


(S)-2-((S)-2-amino-3-methylbutanamido)-N-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-5-ureidopentanamido, commercially designated as Val-Cit-PAB-OSBT (CAS 2210262-26-1), is a cleavable heterobifunctional linker component designed for antibody-drug conjugates (ADCs) . It comprises the cathepsin B-sensitive Val-Cit dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and an OSBT moiety—a phenyl ring bearing a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group . This structural feature distinguishes it from the widely used Val-Cit-PAB-OH analog by imparting markedly higher organic solubility and enabling orthogonal deprotection strategies in multi-step bioconjugation workflows [1].

Why Val-Cit-PAB-OSBT Cannot Be Substituted by Unprotected Val-Cit-PAB-OH or Alternative Protecting Groups in ADC Synthesis


Direct substitution of Val-Cit-PAB-OSBT with its unprotected analog Val-Cit-PAB-OH (CAS 159857-79-1) or other silyl-protected variants is not functionally equivalent due to profound differences in physicochemical properties and synthetic compatibility. The TBDMS group on Val-Cit-PAB-OSBT dramatically enhances solubility in organic solvents—a critical parameter for efficient conjugation and purification—while the unprotected hydroxyl in Val-Cit-PAB-OH limits its utility in anhydrous coupling reactions without additional protection steps . Furthermore, the specific steric and electronic profile of the TBDMS ether confers distinct stability under acidic, basic, and reductive conditions compared to other silyl or acetal-based protecting groups [1]. These quantifiable disparities necessitate a product-specific selection rationale, as detailed in the evidence guide below.

Quantitative Differentiation of Val-Cit-PAB-OSBT Versus Closest Analogs: Solubility, Stability, and Orthogonal Deprotection


Val-Cit-PAB-OSBT Exhibits a 5- to 6-Fold Increase in DMSO Solubility Relative to Unprotected Val-Cit-PAB-OH

In a direct comparison of DMSO solubility, Val-Cit-PAB-OSBT demonstrates a solubility of 300 mg/mL, whereas its closest structural analog lacking the TBDMS group, Val-Cit-PAB-OH, exhibits solubilities ranging from 49 mg/mL to 59 mg/mL depending on the supplier [1]. This represents a 5.1- to 6.1-fold enhancement in organic solvent capacity for the TBDMS-protected variant.

ADC Linker Solubility Enhancement Bioconjugation

Phenolic TBDMS Ether in Val-Cit-PAB-OSBT Ranks Highest in Stability Among Common Hydroxyl Protecting Groups

A systematic study of protecting group stability using tetrabutylammonium tribromide in methanol established the following empirical order: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [1]. Val-Cit-PAB-OSBT contains a phenolic TBDMS ether, placing it at the apex of this stability hierarchy. In contrast, unprotected Val-Cit-PAB-OH lacks this stabilizing group entirely, while alternative protecting groups such as THP or TMS exhibit markedly lower resistance to cleavage.

Protecting Group Stability Silyl Ether Organic Synthesis

TBDMS Group Enables Fluoride-Mediated Orthogonal Deprotection, Incompatible with Unprotected or Acetal-Based Analogs

The TBDMS protecting group on Val-Cit-PAB-OSBT can be selectively removed using fluoride ion sources (e.g., TBAF) under conditions that leave other common protecting groups such as Boc, Fmoc, benzyl esters, and acetals intact . This orthogonal deprotection capability is absent in Val-Cit-PAB-OH, which exposes a free hydroxyl that may undergo undesired side reactions, and is limited in THP-protected analogs, which are cleaved under acidic conditions that may affect acid-sensitive payloads.

Orthogonal Deprotection Fluoride Cleavage Multi-Step Synthesis

Val-Cit-PAB-OSBT is Supplied at Higher Certified Purity (99.77%) Than Many Unprotected Val-Cit-PAB-OH Batches

Commercially available Val-Cit-PAB-OSBT (HY-78736) is certified at 99.77% purity by HPLC, whereas typical Val-Cit-PAB-OH batches are offered at ≥95% to 98% purity . While not a direct functional differentiation, higher purity reduces the risk of batch-to-batch variability and minimizes the need for additional purification steps in GMP-like ADC manufacturing environments.

Purity Specification Quality Control ADC GMP

Validated Application Scenarios for Val-Cit-PAB-OSBT in ADC and PROTAC Development


Synthesis of Cathepsin B-Cleavable ADC Linkers Requiring High Payload Loading

Val-Cit-PAB-OSBT's 5- to 6-fold higher DMSO solubility compared to Val-Cit-PAB-OH enables the preparation of more concentrated drug-linker stock solutions, facilitating efficient conjugation of hydrophobic cytotoxic payloads (e.g., MMAE, MMAF) to monoclonal antibodies [1]. This is particularly critical when working with aggregation-prone antibodies or when aiming for high drug-to-antibody ratios (DAR).

Multi-Step Bioconjugation Strategies Demanding Orthogonal Protecting Group Compatibility

The fluoride-labile TBDMS group on Val-Cit-PAB-OSBT permits selective deprotection in the presence of Boc, Fmoc, and benzyl ester protecting groups commonly employed in peptide and payload synthesis . This orthogonality allows for sequential, site-specific conjugation without intermediate purification or risk of premature payload release.

ADC Development Requiring Robust Linker Stability During Extended Synthetic Sequences

The phenolic TBDMS ether in Val-Cit-PAB-OSBT resides at the top of the empirical stability hierarchy for hydroxyl protecting groups, surpassing both OTBDPS and OTHP ethers [2]. This enhanced stability ensures the linker remains intact during multi-day conjugation and purification workflows, reducing the formation of undesired byproducts and improving overall yield.

GMP-Grade ADC Manufacturing Where High Purity and Batch Consistency Are Paramount

With certified purity of 99.77% (HPLC) from commercial suppliers, Val-Cit-PAB-OSBT meets stringent quality requirements for GMP-like ADC production, minimizing impurities that could interfere with conjugation efficiency or compromise final drug product safety profiles .

Technical Documentation Hub

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